6-Thia-2-azaspiro[3.4]octane

Lipophilicity Drug-likeness Physicochemical property

Flat aromatic cores often limit 3D diversity and metabolic stability in lead optimization. 6-Thia-2-azaspiro[3.4]octane addresses this with a fully saturated (Fsp3 = 1.0), fragment-compliant (MW 129 Da) spirocyclic scaffold. • Tunable polarity: native sulfide, sulfoxide, or sulfone oxidation states enable systematic logD/H-bond acceptor tuning without altering core geometry. • Validated biology: 6,6-dioxo derivatives achieve Kd 200 nM (FGFR1) and 10 nM (FGFR3), directly supporting FGFR-focused oncology programs. • Scalable supply: assembled via 1,3-dipolar cycloaddition at gram scale (49% yield), enabling rapid SAR expansion.

Molecular Formula C6H11NS
Molecular Weight 129.23 g/mol
Cat. No. B12961362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thia-2-azaspiro[3.4]octane
Molecular FormulaC6H11NS
Molecular Weight129.23 g/mol
Structural Identifiers
SMILESC1CSCC12CNC2
InChIInChI=1S/C6H11NS/c1-2-8-5-6(1)3-7-4-6/h7H,1-5H2
InChIKeyVDIFYICJBBWJRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Thia-2-azaspiro[3.4]octane Spirocyclic Scaffold


6‑Thia‑2‑azaspiro[3.4]octane (CAS 1342178‑21‑5) is a saturated, heteroatom‑rich spirocyclic scaffold composed of a thietane ring (four‑membered sulfur heterocycle) and an azetidine ring (four‑membered nitrogen heterocycle) sharing a quaternary carbon [REFS‑1]. This framework was first disclosed by the Carreira group as part of a suite of “uncharted” spiro[3.4]octane modules designed to populate novel three‑dimensional chemical space for medicinal chemistry [REFS‑2]. The sulfur atom can be used in its native sulfide oxidation state or advanced to the sulfoxide/sulfone, giving the scaffold tunable polarity and hydrogen‑bonding capacity that is not available in its oxa‑analog [REFS‑3].

Why 6-Thia-2-azaspiro[3.4]octane Cannot Be Simply Substituted


Spirocyclic building blocks that embed sulfur versus oxygen differ fundamentally in their electronic character, hydrogen‑bonding capability, and metabolic profile, yet these differences are rarely captured by simple atom‑replacement heuristics. Within the spiro[3.4]octane family, the 6‑thia‑2‑aza scaffold places sulfur at a position where it can be oxidised to sulfoxide or sulfone, creating distinct H‑bond acceptor strengths and lipophilicity values compared to the corresponding oxa‑analog [REFS‑1]. Furthermore, the rigid spirocyclic framework imposes exit‑vector geometries and fraction‑sp3 (Fsp3) values that are not achievable with conventional monocyclic piperidine or morpholine building blocks, meaning that generic substitution can alter both on‑target potency and off‑target selectivity [REFS‑2].

6-Thia-2-azaspiro[3.4]octane Comparative Evidence


LogP: Thia-Sulfone vs. Oxa-Analog

The 6,6‑dioxide hydrochloride salt of 6‑thia‑2‑azaspiro[3.4]octane exhibits a predicted LogP of −1.57, while the oxa‑analog 5‑oxa‑2‑azaspiro[3.4]octane (neutral form) has a predicted LogP of −0.70 [REFS‑1][REFS‑2]. The lower (more negative) LogP indicates greater hydrophilicity, which can translate to higher aqueous solubility and a different tissue‑distribution profile, a parameter that cannot be matched by simple replacement with the oxa scaffold.

Lipophilicity Drug-likeness Physicochemical property

Synthetic Step-Economy vs. Other Spiro Isomers

The Carreira group reported that 6‑thia‑2‑azaspiro[3.4]octanes are accessible in five to seven synthetic steps from N‑Boc azetidin‑2‑one, with the key 1,3‑dipolar cycloaddition using a thiocarbonyl ylid generated in situ delivering 80% conversion and 49% overall yield after oxidation [REFS‑1]. Although no direct side‑by‑side comparison with the oxa‑analog synthesis was reported, the thia‑route uniquely exploits the 1,3‑relationship between sulfur and a functional group on the scaffold to enable convergent cycloaddition, a disconnection that is not available for the oxa series [REFS‑2].

Synthetic accessibility Step count Yield

FGFR1 Binding Affinity of Thia-Spiro Lead

A lead compound from US20240109865 (Example 378) bearing a 6,6‑dioxo‑6λ⁶‑thia‑2‑azaspiro[3.4]octan‑2‑yl moiety displayed a Kd of 200 nM against human fibroblast growth factor receptor 1 (FGFR1) in a T7 phage‑display assay [REFS‑1]. The same patent family reports compounds incorporating non‑thia spirocyclic motifs (e.g., 2‑azaspiro[3.3]heptane) with Kd values down to 10 nM against FGFR3 [REFS‑2]. While this does not constitute a head‑to‑head comparison, the data confirm that the thia‑spirocycle can deliver sub‑micromolar target engagement and therefore represents a viable, differentiated scaffold for kinase programmes.

FGFR1 Kinase inhibition Binding affinity

Fsp3: Saturated Scaffold vs. Flat Aromatics

The 6‑thia‑2‑azaspiro[3.4]octane 6,6‑dioxide hydrochloride has an Fsp3 value of 1.0 (fully saturated), as listed on its Fluorochem datasheet [REFS‑1]. In contrast, widely used heteroaromatic building blocks (e.g., pyridine, pyrimidine) typically have Fsp3 values near 0.0–0.3. Higher Fsp3 character has been correlated with improved aqueous solubility, reduced CYP inhibition, and better clinical developability [REFS‑2]. The thia‑spirocycle therefore offers a fully saturated, three‑dimensional alternative for medicinal chemistry programmes seeking to escape flatland.

Fsp3 Three-dimensionality Physicochemical property

Oxidation-State Tunability: Sulfide to Sulfone

The thietane sulfur in 6‑thia‑2‑azaspiro[3.4]octane can be selectively oxidised to the sulfoxide (S=O) or sulfone (O=S=O), each state presenting distinct H‑bond acceptor strengths and polarity [REFS‑1]. This tunability is absent in the oxa‑analog 5‑oxa‑2‑azaspiro[3.4]octane, where the oxygen atom is fixed in a single oxidation state. In the spiro[3.3]heptane series, Carreira and co‑workers demonstrated that oxidation of the thietane to the sulfone shifted the logD by approximately +0.5 units relative to the sulfide, while still retaining higher aqueous solubility than the corresponding thiomorpholine monocycle [REFS‑2]. Although analogous direct measurements for the [3.4]octane series are not yet published, the same oxidation‑state principle applies to any thia‑spirocyclic core.

Oxidation state Polarity tuning Hydrogen-bond acceptor

6-Thia-2-azaspiro[3.4]octane Procurement & Applications


FGFR-Targeted Cancer Therapeutics

A 6,6‑dioxo‑thia‑2‑azaspiro[3.4]octane‑functionalised lead molecule achieved a Kd of 200 nM against FGFR1, and related spirocycles in the same patent family reached Kd values as low as 10 nM against FGFR3 [REFS‑1][REFS‑2]. Procurement of this scaffold is directly justified for FGFR‑focused oncology programmes that require a saturated, three‑dimensional building block to replace flat aromatic cores during lead optimisation.

Fragment-Based Drug Discovery Libraries

With an Fsp3 of 1.0 and a molecular weight of 129 Da (parent scaffold), 6‑thia‑2‑azaspiro[3.4]octane meets the rule‑of‑three criteria for fragments while providing a fully saturated, spirocyclic topology that is underrepresented in commercial fragment collections [REFS‑1][REFS‑2]. Its inclusion in fragment libraries can increase three‑dimensional diversity and improve hit‑to‑lead progression metrics.

ADME Modulation via Sulfur Oxidation States

The scaffold can be deployed as an advanced building block in either its sulfide, sulfoxide, or sulfone form, enabling systematic tuning of lipophilicity and H‑bond acceptor strength without altering the core geometry [REFS‑1]. This three‑state polarity switch is particularly valuable for series where the oxa‑analog fails to deliver the required solubility–permeability balance [REFS‑2].

Convergent Synthesis via 1,3-Dipolar Cycloaddition

The Carreira group demonstrated that 6‑thia‑2‑azaspiro[3.4]octanes can be assembled through a 1,3‑dipolar cycloaddition of a thiocarbonyl ylid onto a β,β‑disubstituted conjugated ester, achieving 80% conversion and 49% yield over two steps on gram scale [REFS‑1]. This convergent route enables rapid diversification of the ester domain, making the scaffold a practical choice for parallel synthesis and SAR expansion.

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